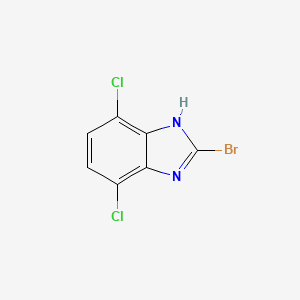

2-Bromo-4,7-dichloro-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4,7-dichloro-1H-benzimidazole is a heterocyclic compound with the molecular formula C7H3BrCl2N2 It is a derivative of benzimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,7-dichloro-1H-benzimidazole typically involves the bromination and chlorination of benzimidazole derivatives. One common method includes the reaction of 4,7-dichloro-1H-benzimidazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution pattern on the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are critical to achieving high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,7-dichloro-1H-benzimidazole undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions, leading to various derivatives with different properties.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the benzimidazole ring.

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented. Studies have shown that 2-Bromo-4,7-dichloro-1H-benzimidazole exhibits notable antibacterial activity against various pathogens. For instance, it has been reported to inhibit the growth of Mycobacterium abscessus, a significant clinical pathogen. The minimum inhibitory concentration (MIC) for this compound against Mycobacterium abscessus was found to be 25 μg/ml .

| Compound | Target Pathogen | MIC (μg/ml) | Activity Type |

|---|---|---|---|

| This compound | Mycobacterium abscessus | 25 | Antimicrobial |

| 2-Bromo-5,6-dichloro-1H-benzimidazole | HCMV | Not specified | Antiviral |

Antitumor Activity

Benzimidazole derivatives are also being explored for their antitumor properties. The unique substitution pattern of this compound may enhance its interaction with cellular targets involved in cancer progression. Research suggests that compounds in this class can induce apoptosis in cancer cells and disrupt key signaling pathways that promote tumor growth .

Case Studies and Research Findings

Several studies have highlighted the potential applications of benzimidazole derivatives:

- Antiviral Mechanism : A study demonstrated that a related benzimidazole compound effectively inhibited HCMV replication by interfering with DNA maturation processes . This suggests that this compound may share similar mechanisms.

- Antimicrobial Efficacy : Research into the antimicrobial properties of benzimidazoles has shown promising results against resistant strains of bacteria and mycobacteria . The efficacy against Mycobacterium abscessus indicates its potential role in treating infections caused by drug-resistant pathogens.

- Antitumor Potential : Investigations into the cytotoxicity of various benzimidazole derivatives have revealed their ability to inhibit tumor growth significantly in xenograft models . These studies suggest a pathway for developing new anticancer therapies based on structural modifications of the benzimidazole scaffold.

Mechanism of Action

The mechanism of action of 2-Bromo-4,7-dichloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors critical to the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-1H-benzimidazole: Similar in structure but lacks the chlorine substituents.

4,7-Dichloro-1H-benzimidazole: Similar but lacks the bromine substituent.

2-Phenyl-1H-benzimidazole: Contains a phenyl group instead of bromine and chlorine substituents.

Uniqueness

2-Bromo-4,7-dichloro-1H-benzimidazole is unique due to the presence of both bromine and chlorine substituents on the benzimidazole ring. This unique substitution pattern can impart distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Biological Activity

Overview

2-Bromo-4,7-dichloro-1H-benzimidazole is a member of the benzimidazole family, which is well-known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in the fields of antimicrobial and antitumor therapies. The structural features of benzimidazoles, including halogen substitutions, often enhance their biological activity by affecting their interaction with various molecular targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. The minimal inhibitory concentration (MIC) values are critical for assessing the effectiveness of this compound.

| Microorganism | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | Tetracycline 1.0 |

| Escherichia coli | 1.0 | Ampicillin 2.0 |

| Candida albicans | 250 | Griseofulvin 500 |

The compound demonstrated particularly strong activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values comparable to established antibiotics like tetracycline .

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown promising antitumor properties . Studies have reported that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 18.36 | Tamoxifen 23.31 |

| HepG2 | 1.98 | Sorafenib 10.99 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent in oncology .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell division and cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activities related to tumor growth and microbial resistance mechanisms.

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to targets such as VEGFR-2, which is involved in angiogenesis in tumors .

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives, including this compound:

- A study evaluating various benzimidazole derivatives found that those with halogen substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a structure-activity relationship where halogen presence increases potency .

- Another investigation focused on the antiproliferative effects of benzimidazoles on cancer cell lines demonstrated that compounds similar to this compound could significantly reduce cell viability in vitro, supporting its potential as an anticancer agent .

Properties

Molecular Formula |

C7H3BrCl2N2 |

|---|---|

Molecular Weight |

265.92 g/mol |

IUPAC Name |

2-bromo-4,7-dichloro-1H-benzimidazole |

InChI |

InChI=1S/C7H3BrCl2N2/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H,(H,11,12) |

InChI Key |

BNLVFOLOEVRHPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)NC(=N2)Br)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.